molecular formula C18H17Cl2N3O2S B299110 (5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No. B299110
M. Wt: 410.3 g/mol
InChI Key: PYNSPEPKYVVTJL-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one is a synthetic compound that belongs to the group of thiazolone derivatives. It has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been reported to activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound inhibits the production of inflammatory cytokines and enzymes, such as interleukin-1β (IL-1β) and inducible nitric oxide synthase (iNOS). Additionally, it has been reported to induce apoptosis in cancer cells by activating the p53 tumor suppressor pathway. Furthermore, it has been shown to have antimicrobial activity against a variety of microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using (5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one in lab experiments include its wide range of biological activities and its relatively simple synthesis method. However, there are also limitations to its use. For example, the compound may have low solubility in certain solvents, which can make it difficult to work with in lab experiments. Additionally, the compound may have low stability under certain conditions, which can affect its biological activity.

Future Directions

There are several future directions for the study of (5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies could be conducted to explore its potential as an anticancer and antimicrobial agent. Furthermore, the compound could be modified to improve its solubility and stability, which could enhance its biological activity and make it more useful for lab experiments.

Synthesis Methods

The synthesis of (5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one involves the condensation of 3,4-dichloroaniline with 2-(diethylamino)-5-formylfuran in the presence of thiosemicarbazide. The resulting product is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one has been extensively studied for its biological activities. It has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and enzymes. Additionally, it has been shown to have antitumor activity by inducing apoptosis in cancer cells. Furthermore, it has been reported to have antimicrobial activity against a variety of microorganisms, including bacteria and fungi.

properties

Product Name

(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one

Molecular Formula

C18H17Cl2N3O2S

Molecular Weight

410.3 g/mol

IUPAC Name

(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C18H17Cl2N3O2S/c1-3-23(4-2)16-8-6-12(25-16)10-15-17(24)22-18(26-15)21-11-5-7-13(19)14(20)9-11/h5-10H,3-4H2,1-2H3,(H,21,22,24)/b15-10-

InChI Key

PYNSPEPKYVVTJL-GDNBJRDFSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(O1)/C=C\2/C(=O)N=C(S2)NC3=CC(=C(C=C3)Cl)Cl

SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)N=C(S2)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)N=C(S2)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.